molecular formula C13H18O B14742955 1-(1-Phenylethyl)cyclopentanol CAS No. 5454-90-0

1-(1-Phenylethyl)cyclopentanol

Cat. No.: B14742955
CAS No.: 5454-90-0
M. Wt: 190.28 g/mol
InChI Key: ZUXWCLWBVFYFCG-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)cyclopentanol is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with a hydroxyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-phenylethyl)cyclopentanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in alcohol solvents.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: 1-(1-Phenylethyl)cyclopentanone.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylethyl)cyclopentanol is unique due to the presence of both a cyclopentane ring and a phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

5454-90-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1-phenylethyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18O/c1-11(12-7-3-2-4-8-12)13(14)9-5-6-10-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3

InChI Key

ZUXWCLWBVFYFCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2(CCCC2)O

Origin of Product

United States

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